![molecular formula C20H26N4O2 B5541006 N-{(3S*,4R*)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5541006.png)
N-{(3S*,4R*)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{(3S*,4R*)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.20557608 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Aspects and Host-Guest Chemistry
Quinoxaline derivatives, including those with amide functionalities, are explored for their unique structural aspects and properties. Studies such as the one by Karmakar et al. (2007) have delved into the structural characteristics of quinoxaline-based amides, revealing their potential to form gels and crystalline solids when treated with mineral acids. These materials exhibit interesting host-guest chemistry, with applications ranging from molecular recognition to the development of new materials with specific optical properties, including fluorescence (Karmakar, A., Sarma, R., & Baruah, J., 2007).
Antibacterial Applications
Quinoxaline derivatives have also been synthesized and characterized for their antibacterial properties. For example, Karna (2019) reported on the novel synthesis of quinoxaline derivatives and their antibacterial studies, suggesting potential applications in the development of new antimicrobial agents (Karna, R., 2019).
Neurological Disorder Treatment
Research on ergoline derivatives, which share structural motifs with quinoxaline compounds, suggests potential applications in treating neurological disorders such as narcolepsy. Auberson et al. (2014) explored ergoline-derived compounds as human H3 receptor inverse agonists, indicating the possibility of quinoxaline derivatives being used in similar therapeutic contexts (Auberson, Y. et al., 2014).
Material Science and Polymer Chemistry
In material science, quinoxaline derivatives are investigated for their potential in creating advanced polymers. Ghaemy and Bazzar (2011) synthesized novel polyimides with pendent quinoxaline groups, showcasing their excellent solubility, thermal stability, and potential in high-performance materials (Ghaemy, M., & Bazzar, Maasoomeh, 2011).
Environmental and Analytical Chemistry
Quinoxaline derivatives also find applications in environmental and analytical chemistry, serving as sensitive probes for detecting various compounds. Houdier et al. (2000) developed a fluorescent probe based on a quinoxaline derivative for trace measurement of carbonyl compounds in water samples, highlighting the utility of these compounds in environmental monitoring and analytical applications (Houdier, S. et al., 2000).
作用機序
If this compound is a drug or a biologically active substance, its mechanism of action would be determined through biological assays and studies. These might involve observing the compound’s effects on cells or organisms, and using techniques like mass spectrometry or chromatography to study its interactions with biological molecules .
Safety and Hazards
特性
IUPAC Name |
N-[(3S,4R)-1-(2,3-dimethylquinoxaline-6-carbonyl)-4-propylpyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-5-6-16-10-24(11-19(16)23-14(4)25)20(26)15-7-8-17-18(9-15)22-13(3)12(2)21-17/h7-9,16,19H,5-6,10-11H2,1-4H3,(H,23,25)/t16-,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWKJQJXXTXRJN-VQIMIIECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)C)C(=O)C2=CC3=NC(=C(N=C3C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)C2=CC3=NC(=C(N=C3C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
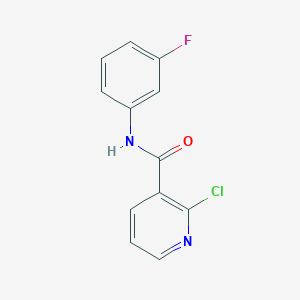
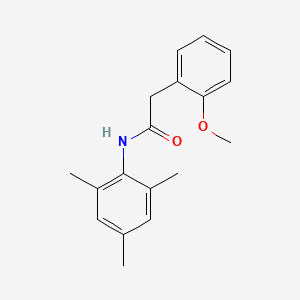
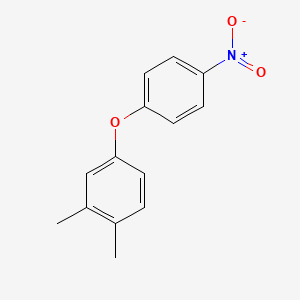
![4-(ethylthio)-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5540943.png)
![isopropyl 4-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5540952.png)
![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5540958.png)
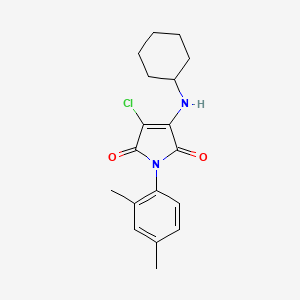
![N'-[2-(benzyloxy)-5-bromobenzylidene]-2-[(5-phenyl-1H-tetrazol-1-yl)thio]acetohydrazide](/img/structure/B5540969.png)
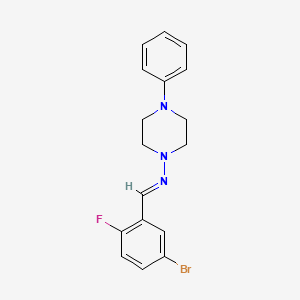
![N-(2-methoxy-5-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540979.png)
![3-methyl-N-(2-methylpropyl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5540983.png)
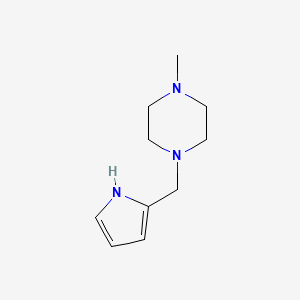
![1-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetyl]imidazolidin-2-one](/img/structure/B5541001.png)
![N-{(E)-[2-(2-phenoxyethoxy)phenyl]methylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5541012.png)
